molecular formula C9H23N3 B13929904 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-

1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-

Cat. No.: B13929904
M. Wt: 173.30 g/mol
InChI Key: RCZNSGBSKPNEBF-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- is a chemical compound with the molecular formula C8H20N2. It is a derivative of 1,2-propanediamine, where the amino groups are substituted with dimethylaminoethyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- typically involves the reaction of 1,2-propanediamine with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:

[ \text{1,2-Propanediamine} + \text{Dimethylamine} + \text{Ethylene Oxide} \rightarrow \text{1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reactants. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated compounds (e.g., alkyl halides)

Major Products Formed

    Oxidation: Formation of corresponding amine oxides or nitroso compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diaminopropane: A simpler analog with two primary amino groups.

    N1-Isopropyl-2-methyl-1,2-propanediamine: A related compound with different substituents on the amino groups.

    N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine: Another derivative with additional methyl groups.

Uniqueness

1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H23N3

Molecular Weight

173.30 g/mol

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-1-N,2-dimethylpropane-1,2-diamine

InChI

InChI=1S/C9H23N3/c1-9(2,10)8-12(5)7-6-11(3)4/h6-8,10H2,1-5H3

InChI Key

RCZNSGBSKPNEBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)CCN(C)C)N

Origin of Product

United States

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